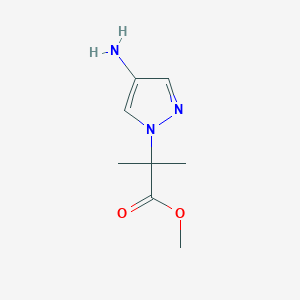
methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a chemical compound with the molecular formula C6H9N3O2 . It’s often used in research and development .
Molecular Structure Analysis
The molecular structure of “methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” can be represented by the InChI code: 1S/C6H9N3O2.ClH/c1-11-6(10)4-9-3-5(7)2-8-9;/h2-3H,4,7H2,1H3;1H .Physical and Chemical Properties Analysis
“Methyl 2-(4-amino-1H-pyrazol-1-yl)acetate” is a solid at room temperature . It has a molecular weight of 191.62 g/mol and a melting point of 165-166°C .Applications De Recherche Scientifique
Molecular Structure and Hydrogen Bonding
Methyl 2-(4-amino-1H-pyrazol-1-yl)-2-methylpropanoate exhibits unique molecular structures and hydrogen bonding patterns in its various forms. For instance, in one study, the molecules were linked into complex sheets by a combination of N-H...N, N-H...O, and C-H...O hydrogen bonds, showing intricate molecular interactions (Portilla et al., 2007). Another study highlighted the formation of hydrogen-bonded chains of edge-fused rings in certain derivatives, demonstrating diverse structural possibilities for this compound (Portilla et al., 2007).
Synthesis and Catalytic Properties
This compound has been involved in the synthesis of various ligands, such as multidendate ligand types, and the evaluation of their catalytic properties. A study synthesized different ligands using this compound and examined their catalytic properties, especially in the oxidation of catechol substrate to quinone with dioxygen (Boussalah et al., 2009).
Catalysis in Organic Reactions
This compound has been used in catalyzing various organic reactions. For example, it was used in the lipase-catalyzed regioselective methanolysis of certain dipyrazolides, which is significant for preparing optically pure regioisomers with potential applications in organic synthesis (Kao & Tsai, 2016).
Formation of Supramolecular Structures
Studies have demonstrated the formation of supramolecular structures using this compound. Methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, a derivative, exhibited polarized structures and formed chains of edge-fused rings through hydrogen bonds, indicating potential in the development of novel molecular architectures (Portilla et al., 2007).
Applications in Novel Compound Synthesis
This compound has been used in the synthesis of various novel compounds, such as pyrrole, pyrazole, and pyridazine derivatives. These derivatives have potential applications in diverse fields like pharmaceuticals and materials science (Stanovnik et al., 2006).
Antimicrobial and Anticorrosive Properties
Some studies have synthesized derivatives of this compound and evaluated them for their antimicrobial and anticorrosive properties, showing the compound's potential in these applications (Missoum et al., 2013).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl 2-(4-aminopyrazol-1-yl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-8(2,7(12)13-3)11-5-6(9)4-10-11/h4-5H,9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWZADZFYVRMNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)OC)N1C=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
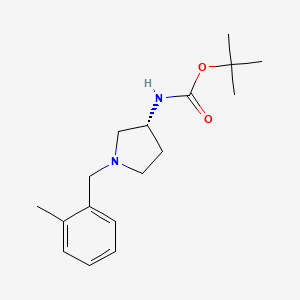
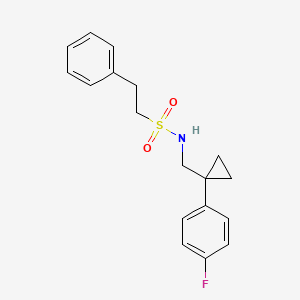
![2-{6-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B2437209.png)
![7-propoxy-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B2437210.png)
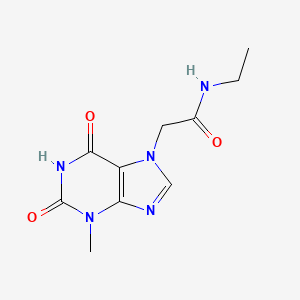

![5-((4-(1H-pyrazol-1-yl)phenyl)sulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2437216.png)



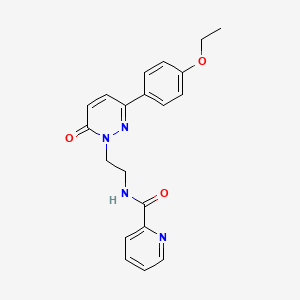
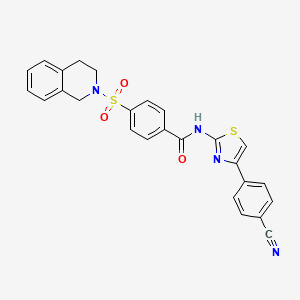
![1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)urea](/img/structure/B2437228.png)

